![molecular formula C10H16N2O6S3 B15352538 4-Hydroxy-1,1-dioxo-2-[3-(trideuteriomethoxy)propyl]-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide](/img/structure/B15352538.png)
4-Hydroxy-1,1-dioxo-2-[3-(trideuteriomethoxy)propyl]-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-1,1-dioxo-2-[3-(trideuteriomethoxy)propyl]-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide is a complex organic compound that belongs to the class of thiazine derivatives This compound is characterized by its unique structure, which includes a thieno[3,2-e]thiazine core, a sulfonamide group, and a trideuteriomethoxypropyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1,1-dioxo-2-[3-(trideuteriomethoxy)propyl]-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-e]thiazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,2-e]thiazine ring system.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced through a reaction with sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Trideuteriomethoxypropyl Side Chain: This step involves the alkylation of the thiazine core with a trideuteriomethoxypropyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-1,1-dioxo-2-[3-(trideuteriomethoxy)propyl]-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The trideuteriomethoxypropyl side chain can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the sulfonamide group may yield an amine.
Scientific Research Applications
4-Hydroxy-1,1-dioxo-2-[3-(trideuteriomethoxy)propyl]-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Pharmacology: Studies focus on its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: It is used as a probe to study biological processes and pathways.
Industrial Applications: The compound’s unique properties make it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-Hydroxy-1,1-dioxo-2-[3-(trideuteriomethoxy)propyl]-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
Brinzolamide: A related compound used as a topical carbonic anhydrase inhibitor.
Dorzolamide: Another carbonic anhydrase inhibitor with a similar thiazine core structure.
Uniqueness
4-Hydroxy-1,1-dioxo-2-[3-(trideuteriomethoxy)propyl]-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide is unique due to the presence of the trideuteriomethoxypropyl side chain, which imparts distinct physicochemical properties and potential biological activity. This differentiates it from other similar compounds and makes it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C10H16N2O6S3 |
|---|---|
Molecular Weight |
359.5 g/mol |
IUPAC Name |
4-hydroxy-1,1-dioxo-2-[3-(trideuteriomethoxy)propyl]-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide |
InChI |
InChI=1S/C10H16N2O6S3/c1-18-4-2-3-12-6-8(13)7-5-9(20(11,14)15)19-10(7)21(12,16)17/h5,8,13H,2-4,6H2,1H3,(H2,11,14,15)/i1D3 |
InChI Key |
UHIWBQIWXWWDKT-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OCCCN1CC(C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)O |
Canonical SMILES |
COCCCN1CC(C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2S,3R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dibenzoyloxy-2-fluorooxolan-2-yl]methyl benzoate](/img/structure/B15352460.png)
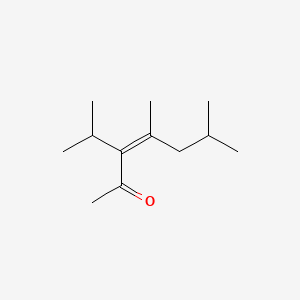
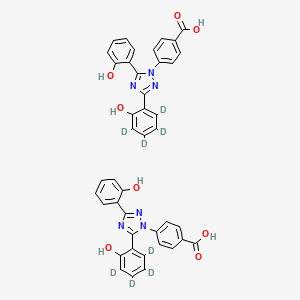
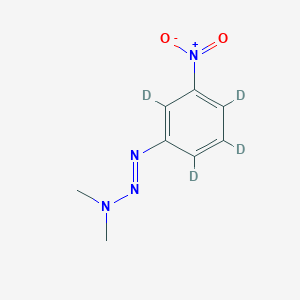
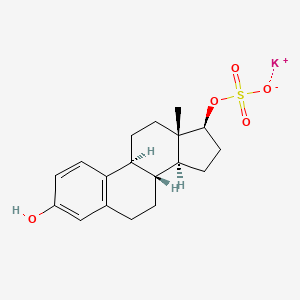
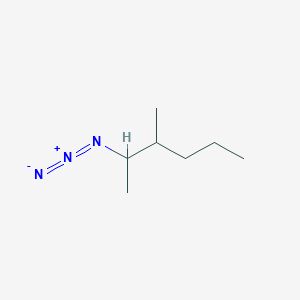


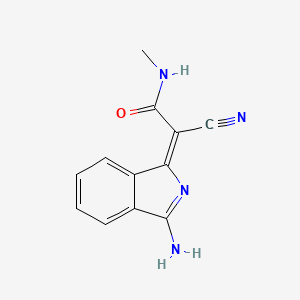
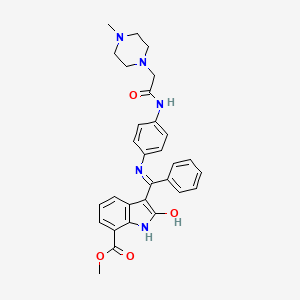
![tert-Butyl 4'-Chloro-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B15352511.png)
![N-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-N-(2-chloroethyl)morpholine Bromide](/img/structure/B15352539.png)

